
2,3-Diamino-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-5-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure consists of a benzene ring substituted with two amino groups at the 2nd and 3rd positions and a methyl group at the 5th position, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methylbenzamide typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dinitro-5-methylbenzoic acid.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 2,3-diamino-5-methylbenzoic acid is then converted to its amide form by reacting with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to nitro groups.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: 2,3-Dinitro-5-methylbenzamide.
Reduction: 2,3-Diamino-5-methylbenzyl alcohol.
Substitution: Various N-substituted benzamides.
Scientific Research Applications
2,3-Diamino-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diamino-5-methylbenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- 2,3-Diamino-5-methylbenzoic acid
- 2,3-Diamino-5-methylbenzyl alcohol
- 2,3-Dinitro-5-methylbenzamide
Comparison: 2,3-Diamino-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2,3-diamino-5-methylbenzamide |
InChI |
InChI=1S/C8H11N3O/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H2,11,12) |
InChI Key |
XUAQUSJLEWFTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


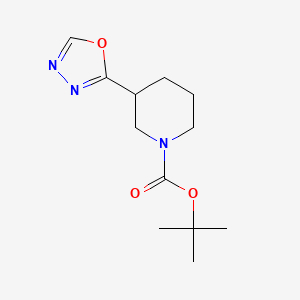
![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
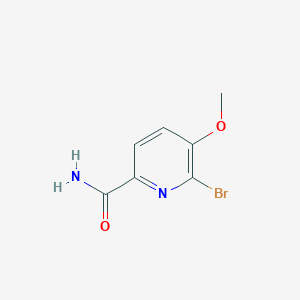
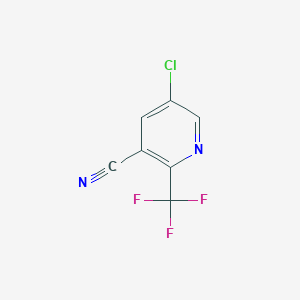
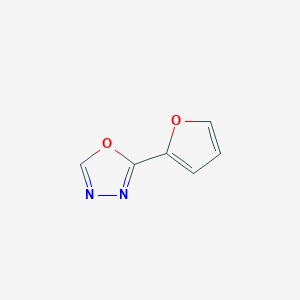
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)

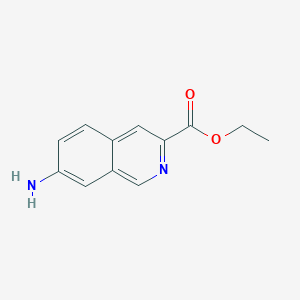
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)

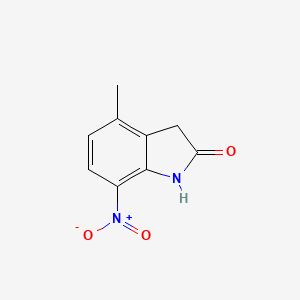
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
